Stereochemical Purity and 1:1 Composition
Unlike physically separated single enantiomers, which can have variable enantiomeric excess (e.e.), (Rac)-BRD0705 is manufactured as a true racemic mixture with a defined 1:1 ratio of the (S)- and (R)-enantiomers . This structural identity is distinct from its closest analogs: the active form, BRD0705, is specified as the pure (S)-enantiomer (100% e.e.), while the inactive control, BRD5648, is the pure (R)-enantiomer . The availability of these three discrete stereochemical forms allows for unambiguous structure-activity relationship (SAR) analysis, a capability not provided by a single enantiomer alone [1].
| Evidence Dimension | Enantiomeric Purity and Composition |
|---|---|
| Target Compound Data | 1:1 racemic mixture of (S)- and (R)-enantiomers |
| Comparator Or Baseline | BRD0705 (Axon 2931): (S)-enantiomer, 100% e.e. | BRD5648 (Axon 3153): (R)-enantiomer, 100% e.e. |
| Quantified Difference | The racemic mixture is the only form that is a precisely defined, non-optically active 1:1 combination, contrasting with the 100% e.e. of the individual enantiomer products. |
| Conditions | Chemical identity and purity analysis as per vendor specifications (Axon Medchem). |
Why This Matters
Procuring the guaranteed racemic mixture is essential for its role as a universal reference standard in chiral chromatography and for validating that observed biological effects are truly a result of the mixture's partial activity and not contamination by a single potent enantiomer.
- [1] Wagner FF, et al. Sci Transl Med. 2018;10(431):eaam8460. View Source
